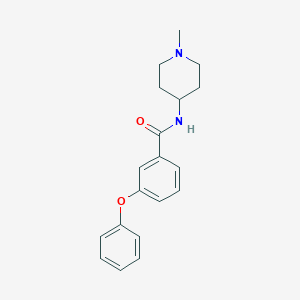
2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential as a therapeutic agent in the treatment of various B-cell malignancies.
Mecanismo De Acción
2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide targets BTK, a key enzyme involved in the BCR signaling pathway. BTK is essential for the activation of downstream signaling pathways that promote B-cell survival and proliferation. This compound binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking BCR signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have potent inhibitory activity against BTK and to induce apoptosis in B-cell malignancies. This compound has also been shown to inhibit the activation of downstream signaling pathways that promote B-cell survival and proliferation. In addition, this compound has been shown to have minimal off-target effects and to be well-tolerated in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is its potency and specificity for BTK, which makes it a valuable tool for studying the role of BTK in B-cell signaling and the pathogenesis of B-cell malignancies. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development and application of 2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide. One area of focus is the development of combination therapies that target multiple components of the B-cell signaling pathway, which may improve the efficacy of this compound in the treatment of B-cell malignancies. Another area of focus is the development of this compound analogs with improved pharmacokinetic properties and solubility, which may enhance its utility as a therapeutic agent. Finally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential biomarkers of response to treatment.
Conclusion
This compound is a small molecule inhibitor that targets BTK and has shown promising potential as a therapeutic agent in the treatment of B-cell malignancies. Its potency and specificity for BTK make it a valuable tool for studying the role of BTK in B-cell signaling and the pathogenesis of B-cell malignancies. However, further research is needed to fully elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of 2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide involves several steps, starting with the reaction of 2,4-dimethylphenylacetic acid with tetrahydro-2-furanmethanol to form the corresponding ester. The ester is then converted to the amide using N,N-dimethylformamide (DMF) and triethylamine. The final step involves the introduction of the acetyl group using acetic anhydride and pyridine. The overall yield of the synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has shown potent inhibitory activity against BTK and has demonstrated efficacy in suppressing B-cell proliferation and inducing apoptosis in B-cell malignancies.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-6-13(12(2)8-11)9-15(17)16-10-14-4-3-7-18-14/h5-6,8,14H,3-4,7,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMWECHQYKCSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NCC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[benzyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5326566.png)
![3-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B5326567.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326571.png)
![N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride](/img/structure/B5326573.png)

![N-{3-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5326582.png)
![1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5326587.png)
![1-[(5-bromo-2-furyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5326588.png)

![1'-[(6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5326596.png)
![2,4-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5326597.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5326623.png)

